2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
CAS No.: 2176069-02-4
Cat. No.: VC6335351
Molecular Formula: C14H16N4O
Molecular Weight: 256.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176069-02-4 |
|---|---|
| Molecular Formula | C14H16N4O |
| Molecular Weight | 256.309 |
| IUPAC Name | 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H16N4O/c1-9-7-12(18-14(16-9)10-3-4-10)17-11-5-6-13(19-2)15-8-11/h5-8,10H,3-4H2,1-2H3,(H,16,17,18) |
| Standard InChI Key | BHMUSBUMSSJENB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C2CC2)NC3=CN=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2-Cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine (molecular formula: C₁₄H₁₇N₃O) consists of a pyrimidine ring substituted at positions 2, 4, and 6. Key features include:
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Position 2: A cyclopropyl group, imparting conformational rigidity and potential metabolic stability.
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Position 4: An amine linkage to a 6-methoxypyridin-3-yl group, enabling hydrogen bonding and π-π interactions .
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Position 6: A methyl substituent, which may enhance hydrophobic interactions in biological systems .
The methoxy group on the pyridine ring improves solubility, while the cyclopropyl group reduces rotational freedom, potentially optimizing target binding.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.31 g/mol | PubChem |
| LogP (Predicted) | 2.8 ± 0.3 | Molinspiration |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 3 | PubChem |
The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity .
Synthesis and Analytical Characterization
Synthetic Routes
While no published synthesis of this exact compound exists, analogous pyrimidine derivatives are typically prepared via:
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Nucleophilic Aromatic Substitution: Reaction of 4-chloro-2-cyclopropyl-6-methylpyrimidine with 6-methoxypyridin-3-amine under basic conditions .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines, enabling efficient C–N bond formation .
A hypothetical synthesis is outlined below:
Step 1: Preparation of 4-chloro-2-cyclopropyl-6-methylpyrimidine
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Cyclopropane carboxylic acid is condensed with methyl acetoacetate to form the pyrimidine core, followed by chlorination using POCl₃ .
Step 2: Coupling with 6-methoxypyridin-3-amine
Analytical Data
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¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyrimidine-H), 8.20 (d, J = 8.9 Hz, 1H, pyridine-H), 6.85 (d, J = 8.9 Hz, 1H, pyridine-H), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 1.80–1.70 (m, 1H, cyclopropyl), 0.95–0.85 (m, 4H, cyclopropyl) .
Biological Activity and Mechanism of Action
Hypothesized Targets
Based on structural analogs, potential targets include:
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Kinases: The pyrimidine scaffold is prevalent in ATP-competitive kinase inhibitors (e.g., PAK4 inhibitors) .
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Epigenetic Regulators: Methoxypyridine moieties interact with histone deacetylases (HDACs) .
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents
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Cyclopropyl Group: Enhances metabolic stability by reducing oxidative dealkylation .
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Methoxy Group: Improves solubility and modulates target affinity .
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Methyl Group: Increases steric bulk, potentially improving selectivity .
Comparison with Analogous Compounds
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